7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Overview
Description
“7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid” is a chemical compound with the molecular formula C10H9NO6 . It is also known by its IUPAC name, 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO6/c11-6-4-7(12)10-3-1-2-5(10)8(6)9(13)14/h1-4H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 485.0±45.0 °C and a predicted density of 1.78±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
1. Synthesis of Novel Compounds
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid plays a significant role in the synthesis of new compounds. For example, it is used in the creation of various indolizinone-based compounds via 1,3-dipolar cycloaddition chemistry. These include indolo- and furano-fused indolizinones, which are prepared through palladium-mediated C-N coupling and other chemical processes (Mmutlane, Harris, & Padwa, 2005).
2. Biotechnological Applications
This compound also finds applications in biotechnology, especially in the preparation of oxo- and hydroxycarboxylic acids under "green" conditions. These acids are crucial for the chemical synthesis of various organic compounds such as hydrophilic triazines and pyranoic amino acids. The biotechnological synthesis involves using robust microorganisms, which are sometimes genetically modified, to produce these acids (Aurich et al., 2012).
3. Creation of Heterocyclic Compounds
In addition, the compound is instrumental in the creation of heterocyclic compounds. For instance, it is involved in the synthesis of tetrahydroindolizines through reactions like the 1,3-dipolar cycloaddition of anhydro-5-hydroxyoxazolium hydroxide (Uchida et al., 1978). These heterocyclic compounds have various applications, including in medicinal chemistry and material science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFICPZUGMCVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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